molecular formula C16H11ClN2O2 B10886871 2-{3-[(E)-2-(4-chlorophenyl)ethenyl]-1,2,4-oxadiazol-5-yl}phenol

2-{3-[(E)-2-(4-chlorophenyl)ethenyl]-1,2,4-oxadiazol-5-yl}phenol

Cat. No.: B10886871
M. Wt: 298.72 g/mol
InChI Key: RFCHQWCUMHDEKX-JXMROGBWSA-N
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Description

2-[3-(4-Chlorostyryl)-1,2,4-oxadiazol-5-yl]phenol is a synthetic organic compound that belongs to the class of oxadiazoles This compound is characterized by the presence of a chlorostyryl group and a phenol group attached to an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(4-Chlorostyryl)-1,2,4-oxadiazol-5-yl]phenol typically involves the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate precursors such as hydrazides and carboxylic acids or their derivatives. This reaction is often carried out under reflux conditions in the presence of dehydrating agents like phosphorus oxychloride.

    Introduction of the Chlorostyryl Group: The chlorostyryl group can be introduced via a Heck reaction, where a styrene derivative is coupled with a chlorinated aryl halide in the presence of a palladium catalyst and a base.

    Attachment of the Phenol Group: The phenol group can be introduced through a nucleophilic substitution reaction, where a phenol derivative reacts with an appropriate leaving group on the oxadiazole ring.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[3-(4-Chlorostyryl)-1,2,4-oxadiazol-5-yl]phenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The chlorostyryl group can be reduced to form the corresponding alkyl derivatives.

    Substitution: The chlorine atom on the chlorostyryl group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Common nucleophiles include amines, thiols, and alkoxides, often in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: Quinones and other oxidized phenolic derivatives.

    Reduction: Alkyl derivatives of the chlorostyryl group.

    Substitution: Substituted derivatives with various functional groups replacing the chlorine atom.

Scientific Research Applications

    Medicinal Chemistry: This compound has shown promise as a potential therapeutic agent due to its biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Materials Science: The unique structural features of this compound make it a candidate for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

    Agriculture: It has been explored for its potential use as a pesticide or herbicide due to its ability to interact with biological targets in pests and weeds.

Mechanism of Action

The mechanism of action of 2-[3-(4-Chlorostyryl)-1,2,4-oxadiazol-5-yl]phenol involves its interaction with specific molecular targets and pathways:

    Biological Targets: This compound can interact with enzymes, receptors, and other proteins, leading to modulation of their activity.

    Pathways Involved: It can affect various cellular pathways, including those involved in cell proliferation, apoptosis, and inflammation. For example, it may inhibit the activity of certain kinases or transcription factors, leading to reduced cell growth and increased cell death in cancer cells.

Comparison with Similar Compounds

2-[3-(4-Chlorostyryl)-1,2,4-oxadiazol-5-yl]phenol can be compared with other similar compounds to highlight its uniqueness:

    Similar Compounds: Other oxadiazole derivatives, such as 2-[3-(4-Methylstyryl)-1,2,4-oxadiazol-5-yl]phenol and 2-[3-(4-Fluorostyryl)-1,2,4-oxadiazol-5-yl]phenol.

    Uniqueness: The presence of the chlorostyryl group in 2-[3-(4-Chlorostyryl)-1,2,4-oxadiazol-5-yl]phenol imparts unique electronic and steric properties, which can influence its reactivity and biological activity. This makes it distinct from other oxadiazole derivatives with different substituents.

Properties

Molecular Formula

C16H11ClN2O2

Molecular Weight

298.72 g/mol

IUPAC Name

2-[3-[(E)-2-(4-chlorophenyl)ethenyl]-1,2,4-oxadiazol-5-yl]phenol

InChI

InChI=1S/C16H11ClN2O2/c17-12-8-5-11(6-9-12)7-10-15-18-16(21-19-15)13-3-1-2-4-14(13)20/h1-10,20H/b10-7+

InChI Key

RFCHQWCUMHDEKX-JXMROGBWSA-N

Isomeric SMILES

C1=CC=C(C(=C1)C2=NC(=NO2)/C=C/C3=CC=C(C=C3)Cl)O

Canonical SMILES

C1=CC=C(C(=C1)C2=NC(=NO2)C=CC3=CC=C(C=C3)Cl)O

Origin of Product

United States

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